molecular formula C4H2F6 B3043087 1,1,3,4,4,4-Hexafluorobut-2-ene CAS No. 721946-36-7

1,1,3,4,4,4-Hexafluorobut-2-ene

Cat. No.: B3043087
CAS No.: 721946-36-7
M. Wt: 164.05 g/mol
InChI Key: LTVIWHSKXRWJJN-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,4,4,4-Hexafluorobut-2-ene is a hydrofluoroolefin, a class of compounds known for their applications in various industrial and scientific fields. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is part of the fourth generation of fluorocarbon refrigerants and is considered environmentally friendly due to its low global warming potential (GWP) and zero ozone depletion potential (ODP) .

Preparation Methods

The synthesis of 1,1,3,4,4,4-Hexafluorobut-2-ene can be achieved through several methods:

Chemical Reactions Analysis

1,1,3,4,4,4-Hexafluorobut-2-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide, palladium catalysts, and various halogenating agents. Major products formed from these reactions include 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes .

Scientific Research Applications

1,1,3,4,4,4-Hexafluorobut-2-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,4,4,4-Hexafluorobut-2-ene involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and stability, allowing it to participate in a range of chemical reactions. In industrial applications, it acts as a heat transfer fluid, converting low-temperature heat into useful work, which can then be converted into electricity .

Comparison with Similar Compounds

1,1,3,4,4,4-Hexafluorobut-2-ene can be compared with other similar compounds such as:

Properties

IUPAC Name

(Z)-1,1,1,2,4,4-hexafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-2(1-3(6)7)4(8,9)10/h1,3H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVIWHSKXRWJJN-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)\C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 2
Reactant of Route 2
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 3
Reactant of Route 3
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 4
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 5
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 6
1,1,3,4,4,4-Hexafluorobut-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.